molecular formula C6H9NO4 B576202 (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid CAS No. 185387-34-2

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid

Cat. No.: B576202
CAS No.: 185387-34-2
M. Wt: 159.141
InChI Key: FQUPICCTRPWMDZ-NQXXGFSBSA-N
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Description

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid is a chiral, four-membered ring compound containing two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a suitable amine with a diacid chloride can lead to the formation of the azetidine ring. The reaction conditions typically involve the use of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid include other azetidine derivatives and carboxylic acids. Examples include:

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of two carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2R,3R)-3-(carboxymethyl)azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUPICCTRPWMDZ-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](N1)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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